molecular formula C14H19BrO2 B14193725 (2S)-1-(4-Bromophenyl)propan-2-yl pentanoate CAS No. 918441-55-1

(2S)-1-(4-Bromophenyl)propan-2-yl pentanoate

Katalognummer: B14193725
CAS-Nummer: 918441-55-1
Molekulargewicht: 299.20 g/mol
InChI-Schlüssel: MAWAAMCHNNFLQE-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-1-(4-Bromophenyl)propan-2-yl pentanoate is an organic compound characterized by the presence of a bromophenyl group attached to a propan-2-yl chain, which is further esterified with pentanoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(4-Bromophenyl)propan-2-yl pentanoate typically involves the esterification of (2S)-1-(4-Bromophenyl)propan-2-ol with pentanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-1-(4-Bromophenyl)propan-2-yl pentanoate can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products Formed

    Oxidation: Bromophenyl ketones or carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted bromophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-1-(4-Bromophenyl)propan-2-yl pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2S)-1-(4-Bromophenyl)propan-2-yl pentanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate various biological pathways, contributing to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S)-1-(4-Bromophenyl)propan-2-yl pentanoate is unique due to its specific structural features, such as the combination of a bromophenyl group with a propan-2-yl chain esterified with pentanoic acid. This unique structure imparts distinct chemical and biological properties, differentiating it from other bromophenyl derivatives.

Eigenschaften

CAS-Nummer

918441-55-1

Molekularformel

C14H19BrO2

Molekulargewicht

299.20 g/mol

IUPAC-Name

[(2S)-1-(4-bromophenyl)propan-2-yl] pentanoate

InChI

InChI=1S/C14H19BrO2/c1-3-4-5-14(16)17-11(2)10-12-6-8-13(15)9-7-12/h6-9,11H,3-5,10H2,1-2H3/t11-/m0/s1

InChI-Schlüssel

MAWAAMCHNNFLQE-NSHDSACASA-N

Isomerische SMILES

CCCCC(=O)O[C@@H](C)CC1=CC=C(C=C1)Br

Kanonische SMILES

CCCCC(=O)OC(C)CC1=CC=C(C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.